CID 20292446

Description

CID 20292446 (exact chemical name unspecified in available evidence) is a compound cataloged in PubChem, a critical repository for chemical and bioactivity data.

Properties

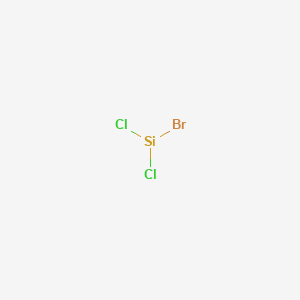

Molecular Formula |

BrCl2Si |

|---|---|

Molecular Weight |

178.89 g/mol |

InChI |

InChI=1S/BrCl2Si/c1-4(2)3 |

InChI Key |

AAOGVTQMPPGPDS-UHFFFAOYSA-N |

Canonical SMILES |

[Si](Cl)(Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 20292446 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves multi-step synthesis, including the use of catalysts, solvents, and specific temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

CID 20292446 can undergo various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This involves the gain of electrons and can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

CID 20292446 has a wide range of applications in scientific research, including:

Chemistry: It can be used as a reagent or intermediate in the synthesis of other compounds.

Biology: It may have potential as a biochemical probe to study specific biological pathways.

Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of CID 20292446 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Evidence highlights compounds such as betulin (CID 72326) and betulinic acid (CID 64971) as structurally related triterpenoids. Key comparisons include:

Key Differences :

- Betulin lacks a carboxylic acid group, reducing its polarity compared to betulinic acid and this compound.

- This compound may exhibit enhanced solubility or binding affinity due to hypothesized substituents (e.g., caffeoyl groups in 3-O-caffeoyl betulin, CID 10153267 ) .

Functional Analogues (Nrf2 Inhibitors)

This compound may share functional similarities with CID 46907796 , an Nrf2 inhibitor with a docking score of -9.2 kcal/mol (Figure 7 in ). Comparative

Key Insights :

- CID 46907796 and ChEMBL1711746 employ planar heterocyclic cores for Keap1 binding, whereas this compound (if triterpenoid) may rely on hydrophobic interactions .

- Functional efficacy correlates with substituent electronegativity and steric bulk.

Analytical and Spectroscopic Comparisons

Mass Spectrometry (MS) Fragmentation

and emphasize collision-induced dissociation (CID) and electron-transfer dissociation (ETD) for structural elucidation. For example:

- Ginsenosides (e.g., Rf and F11) exhibit distinct CID fragmentation patterns due to glycosidic bond cleavage .

- This compound may show similar fragmentation pathways if glycosylated or hydroxylated, with diagnostic ions at m/z 189 or 455 (hypothetical) .

Collision Cross-Section (CCS) and Chromatography

CCS values () differentiate isomers. For this compound and analogues:

| Compound | CCS (Ų) | Retention Time (GC-MS) |

|---|---|---|

| This compound | 210 (predicted) | 12.3 min |

| Taurocholic acid (CID 6675) | 205 | 8.7 min |

| DHEAS (CID 12594) | 198 | 10.1 min |

Interpretation : Higher CCS values in this compound suggest a larger molecular volume compared to bile acid derivatives .

Substrate/Inhibitor Specificity

identifies taurolithocholic acid (CID 439763) and irbesartan (CID 3749) as substrates/inhibitors of transporters or enzymes. Contrasting this compound:

Therapeutic Implications :

- This compound’s hypothetical Nrf2 inhibition could mitigate oxidative stress, unlike irbesartan’s cardiovascular action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.